

Application Notes: Using DB008 for Proteome-Wide Selectivity Profiling

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Compound of Interest		
Compound Name:	DB008	
Cat. No.:	B10855475	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

DB008 is a novel, irreversible small molecule inhibitor designed for high-potency targeting of a specific enzyme class. To fully characterize its therapeutic potential and anticipate potential off-target effects, a comprehensive understanding of its protein interaction landscape within the native cellular environment is crucial.[1][2] Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex proteomes.[3][4][5] This application note provides a detailed protocol for using a "clickable" alkyne-functionalized version of **DB008** to perform proteome-wide selectivity profiling in human cell lines using quantitative mass spectrometry.[6]

The workflow involves treating cell lysates with the **DB008** probe, followed by bio-orthogonal click chemistry to attach a biotin tag for enrichment.[6][7] Enriched proteins are then digested and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the targets of **DB008**.[4][8] This approach allows for the simultaneous assessment of on-target engagement and the identification of off-target interactions across the proteome, providing a global view of the inhibitor's selectivity.[1][9][10]

DB008 Probe Design

The **DB008** chemical probe is designed with three key components[6][11]:



- Warhead: An electrophilic group that covalently modifies a nucleophilic residue in the active site of its target proteins.
- Scaffold: The core structure of DB008 responsible for molecular recognition and initial noncovalent binding (KI).[10]
- Reporter Tag: A terminal alkyne group that serves as a bio-orthogonal handle for downstream ligation to an azide-containing reporter tag (e.g., biotin-azide) via the Copper(I)catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.[6][7]

Experimental Protocols Cell Culture and Lysate Preparation

- Culture human cells (e.g., HeLa, Ramos, or a relevant cancer cell line) to ~80% confluency in appropriate growth medium.[10]
- Harvest cells by scraping, wash twice with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation (500 x g, 5 min, 4°C).
- Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, supplemented with protease inhibitors).
- Lyse the cells by sonication on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off) or by dounce homogenization.
- Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
- Collect the supernatant (proteome) and determine the protein concentration using a standard method (e.g., BCA assay). Normalize the protein concentration of all samples to 2 mg/mL with lysis buffer.

Proteome Labeling with DB008 Probe

 In separate microcentrifuge tubes, aliquot 1 mg of the normalized proteome for each condition (e.g., DMSO vehicle control, DB008 probe).



- For competition experiments, pre-incubate the lysate with the parent **DB008** inhibitor (without the alkyne tag) at various concentrations (e.g., 10x, 100x excess) for 30 minutes at 37°C.
- Add the alkyne-functionalized **DB008** probe to the lysates to a final concentration of 1 μ M. For the DMSO control, add an equivalent volume of DMSO.
- Incubate all samples for 1 hour at 37°C with gentle agitation to allow for covalent labeling of target proteins.

Click Chemistry for Biotin Tagging

- Prepare a fresh "click" reagent mix. For a typical 1 mL reaction, add the following in order:
 - Biotin-azide (100 μM final concentration)
 - Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)
 - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 μM final concentration)
 - Copper(II) sulfate (CuSO₄) (1 mM final concentration)
- Add the click reagent mix to each labeled proteome sample.
- Incubate for 1 hour at room temperature with gentle rotation to catalyze the ligation of the biotin-azide tag to the alkyne-labeled proteins.

Enrichment of DB008-Labeled Proteins

- Pre-wash streptavidin-agarose beads with lysis buffer.
- Add an appropriate amount of streptavidin bead slurry (e.g., 50 μL) to each sample.
- Incubate for 2 hours at 4°C on a rotator to allow for the capture of biotinylated proteins.
- Pellet the beads by centrifugation (1,500 x g, 2 min, 4°C) and discard the supernatant.
- Wash the beads extensively to remove non-specifically bound proteins:
 - Twice with 1% SDS in PBS.



- Twice with 8 M urea in 100 mM Tris-HCl pH 8.5.
- Twice with PBS.

On-Bead Digestion and Sample Preparation for LC-MS/MS

- Resuspend the washed beads in 50 mM ammonium bicarbonate.
- Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
- Alkylate the cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
- Add sequencing-grade trypsin (e.g., 1 μg) and incubate overnight at 37°C with shaking.
- Collect the supernatant containing the digested peptides.
- Acidify the peptides with formic acid to a final concentration of 1%.
- Desalt the peptides using C18 StageTips or equivalent.[8]
- Dry the purified peptides in a vacuum concentrator and resuspend in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).

Quantitative Mass Spectrometry and Data Analysis

- Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.
- Acquire data in a data-dependent acquisition (DDA) mode or data-independent acquisition (DIA) mode for label-free quantification (LFQ).[12]
- Process the raw mass spectrometry data using a software platform like MaxQuant or Proteome Discoverer.



- Search the data against a human protein database (e.g., UniProt/Swiss-Prot) with appropriate parameters (e.g., trypsin specificity, fixed carbamidomethylation of cysteine, variable oxidation of methionine).
- Calculate LFQ intensities for identified proteins and perform statistical analysis to identify
 proteins significantly enriched in the DB008-treated sample compared to the DMSO control.
 A protein is considered a hit if it shows a significant fold-change and a low p-value (e.g., fold-change > 2, p-value < 0.05).

Data Presentation: Quantitative Analysis of DB008 Targets

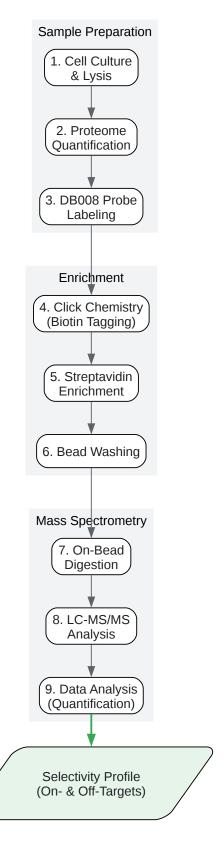
The following table summarizes hypothetical quantitative proteomics data from a selectivity profiling experiment using the **DB008** probe in a human cancer cell line. Data is presented as the Label-Free Quantification (LFQ) intensity ratio of proteins enriched by the **DB008** probe relative to a DMSO vehicle control.



Protein ID (UniProt)	Gene Name	Protein Name	LFQ Intensity Ratio (DB008/DM SO)	p-value	Annotation
P07333	FAAH1	Fatty-acid amide hydrolase 1	52.8	1.2e-6	Primary Target
Q6PL18	ABHD6	Alpha/beta- hydrolase domain- containing protein 6	15.3	4.5e-5	High- confidence Off-Target
O95633	LYPLA1	Acyl-protein thioesterase 1	8.9	2.1e-4	Off-Target
P37837	PLA2G7	Platelet- activating factor acetylhydrola se	6.2	9.8e-4	Off-Target
Q99685	CES1	Carboxylester ase 1	4.5	1.5e-3	Off-Target
P54756	PNPLA6	Patatin-like phospholipas e domain- containing 6	3.1	5.0e-3	Potential Off- Target
P04035	HSPA1A	Heat shock 70 kDa protein 1A/1B	1.2	0.65	Non-specific binder
P60709	АСТВ	Actin, cytoplasmic 1	1.1	0.82	Non-specific binder



Visualizations Experimental Workflow Diagram



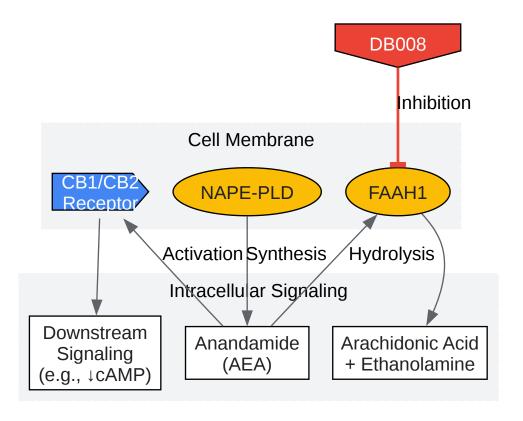


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Caption: Chemoproteomic workflow for **DB008** selectivity profiling.

Signaling Pathway Diagram

This diagram illustrates the role of a hypothetical primary target of **DB008**, Fatty Acid Amide Hydrolase (FAAH1), in the endocannabinoid signaling pathway.



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Caption: Inhibition of FAAH1 by **DB008** in endocannabinoid signaling.

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Methodological & Application





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